molecular formula C9H4BrClN2O2 B1441540 3-Bromo-2-chloro-6-nitroquinoline CAS No. 296759-32-5

3-Bromo-2-chloro-6-nitroquinoline

Cat. No.: B1441540
CAS No.: 296759-32-5
M. Wt: 287.5 g/mol
InChI Key: JXTUVELIICYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The strategic placement of functional groups on the 3-bromo-2-chloro-6-nitroquinoline scaffold allows for the generation of a diverse library of compounds with tailored properties. The reactivity of the chloro and bromo substituents provides avenues for various cross-coupling and substitution reactions.

The chloro group at the 2-position is particularly amenable to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. For instance, the chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.

A notable example of scaffold modification is the Suzuki coupling reaction. The chloro group at the 2-position of quinoline (B57606) derivatives can be effectively replaced with aryl or heteroaryl groups by reacting the substrate with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. google.com This reaction is a powerful tool for creating carbon-carbon bonds and elaborating the molecular framework.

The following table summarizes potential transformations for introducing diverse substituents:

PositionReactant/CatalystProduct Type
2-position (Cl)Arylboronic acid, Pd catalyst, base (Suzuki Coupling)2-Aryl-3-bromo-6-nitroquinoline
2-position (Cl)Amine (SNAr)2-Amino-3-bromo-6-nitroquinoline
2-position (Cl)Alcohol/Alkoxide (SNAr)2-Alkoxy-3-bromo-6-nitroquinoline
3-position (Br)Organostannane, Pd catalyst (Stille Coupling)3-Substituted-2-chloro-6-nitroquinoline
3-position (Br)Alkyne, Pd/Cu catalyst (Sonogashira Coupling)3-Alkynyl-2-chloro-6-nitroquinoline

These transformations highlight the utility of this compound as a versatile building block for accessing a wide range of substituted quinoline derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTUVELIICYPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696020
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-32-5
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 2 Chloro 6 Nitroquinoline

The synthesis of 3-bromo-2-chloro-6-nitroquinoline is a multi-step process that typically commences with a suitably substituted aniline (B41778) precursor, followed by the construction of the quinoline (B57606) ring system and subsequent functionalization. While a direct, one-pot synthesis is not commonly reported, a logical and well-precedented synthetic strategy can be devised based on established quinoline chemistry.

A plausible route initiates with the Skraup-Doebner-von Miller reaction or a related cyclization method to form a 6-nitroquinoline (B147349) core. For instance, the reaction of 4-nitroaniline (B120555) with α,β-unsaturated aldehydes or their precursors in the presence of an acid catalyst can yield 6-nitroquinoline. nih.gov Following the formation of the quinoline ring, the subsequent steps involve the introduction of the chloro and bromo substituents.

The synthesis of the related 6-bromo-4-chloro-3-nitroquinoline (B1343797) has been documented to proceed from 6-bromoquinolin-4-ol, involving sequential nitration and chlorination steps. researchgate.net A similar strategy can be envisioned for the target molecule.

A key transformation in the synthesis of 2-chloroquinolines is the conversion of a 2-quinolone (carbostyril) intermediate. This can be achieved by treating the 2-quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The bromination at the 3-position can be accomplished using various brominating agents. The reactivity of the quinoline ring is influenced by the existing substituents. The presence of the nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic substitution, while the pyridine (B92270) ring's reactivity is also modulated.

A potential synthetic pathway is outlined below:

Formation of 6-Nitroquinolin-2-ol: Cyclization of a suitable precursor, such as a derivative of 4-nitroaniline, to form the 6-nitro-2-quinolone ring system.

Chlorination: Conversion of 6-nitroquinolin-2-ol to 2-chloro-6-nitroquinoline (B1366723) using a chlorinating agent like POCl₃.

Bromination: Electrophilic bromination of 2-chloro-6-nitroquinoline to introduce the bromine atom at the 3-position.

An alternative approach for the introduction of the chloro group at the 2-position involves the Sandmeyer reaction. wikipedia.orgbyjus.commasterorganicchemistry.com This would start with a 2-amino-6-nitroquinoline derivative, which upon diazotization and subsequent treatment with a copper(I) chloride catalyst, would yield the 2-chloro-6-nitroquinoline.

The synthesis of a related compound, 3-bromo-6-nitroquinoline, has been reported from the reaction of 2,2,3-tribromopropanal (B104087) with 4-nitroaniline, showcasing another potential cyclization strategy. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Reactivity Profiles of Halogen and Nitro Groups on the Quinoline Core

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The electron-withdrawing nature of the nitro group at the 6-position significantly influences the reactivity of the entire quinoline ring system, particularly the pyridine (B92270) and benzene (B151609) rings. This section explores the reactivity of the halogen and nitro moieties in different reaction types.

Analysis of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the nitro group at the 6-position activates the quinoline ring for nucleophilic attack. The positions most susceptible to nucleophilic attack on the quinoline ring are generally the C2 and C4 positions. wikipedia.org

The presence of a chlorine atom at the C2 position and a bromine atom at the C3 position offers two potential sites for substitution. The relative reactivity of these halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths and is attributed to the rate-determining step being the initial nucleophilic attack. youtube.com However, the electronic environment of the specific carbon to which the halogen is attached also plays a crucial role. The C2 position is generally more activated towards nucleophilic attack than the C3 position due to its proximity to the ring nitrogen. The electron-withdrawing nitro group further enhances this activation, particularly at the C2 and C4 positions which are ortho and para to it, respectively.

The reaction of this compound with a nucleophile would likely lead to the preferential substitution of the chlorine atom at the C2 position. This is due to the combined activating effect of the ring nitrogen and the nitro group.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihaloquinolines

Starting MaterialNucleophileProduct(s)RegioselectivityReference
2,4-dichloroquinazolineAnilines, Benzylamines, Aliphatic amines2-chloro-4-aminoquinazolinesSubstitution at C4 mdpi.com
PentafluoronitrobenzeneAmmoniaConcerted substitution at para-positionPara-substitution nih.gov

Exploration of Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two halogen atoms in this compound in these reactions is expected to differ significantly. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens as leaving groups generally follows the order I > Br > Cl > F. researchgate.net This trend is opposite to that observed in SNAr reactions and is related to the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgrsc.org For this compound, the bromine at the C3 position is expected to be more reactive than the chlorine at the C2 position. Therefore, selective coupling at the C3 position can be achieved by carefully controlling the reaction conditions.

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, the C-Br bond at the C3 position would be the preferred site for oxidative addition of the palladium catalyst, leading to the vinylation at this position.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net Again, the higher reactivity of the C-Br bond would direct the alkynylation to the C3 position of the this compound.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalystLigandBaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhosK₃PO₄Dioxane/H₂O
Heck Pd(OAc)₂PPh₃Et₃NDMF
Sonogashira Pd(PPh₃)₂, CuIPPh₃Et₃NDMF, THF

Investigation of Reduction Pathways of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks. researchgate.netrsc.orgnih.goved.ac.uk The reduction of the nitro group in this compound can be achieved using various reducing agents. The choice of the reducing agent is crucial to ensure chemoselectivity, preserving the halogen substituents.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂/Pd-C), metal-mediated reductions (e.g., SnCl₂, Fe/HCl), and transfer hydrogenation. Catalytic hydrogenation can sometimes lead to dehalogenation, especially with more reactive halogens like bromine. Therefore, milder reducing agents or specific catalytic systems are often preferred. For instance, iron-based catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like halides. rsc.orgnih.gov

The reduction of the nitro group in this compound would yield 6-amino-3-bromo-2-chloroquinoline, a valuable intermediate for further functionalization, such as diazotization followed by substitution or further cross-coupling reactions.

Influence of Substituent Positions on Reactivity and Reaction Outcomes

The positions of the bromo, chloro, and nitro groups on the quinoline core have a profound impact on the reactivity and the outcome of the reactions.

Activation by the Nitro Group: The strong electron-withdrawing nitro group at the 6-position deactivates the benzene ring towards electrophilic substitution but activates the entire quinoline system, particularly the pyridine ring, towards nucleophilic attack. Its placement para to the C2 position and meta to the C4 position significantly enhances the electrophilicity of these sites.

Reactivity of Halogens: The differing reactivity of the bromine at C3 and chlorine at C2 allows for selective transformations. In palladium-catalyzed cross-coupling reactions, the C3-Br bond is the primary site of reaction. Conversely, in nucleophilic aromatic substitution, the C2-Cl bond is the more likely site of attack. This differential reactivity enables sequential functionalization of the quinoline ring.

Steric Hindrance: The substituent at the C3 position can exert steric hindrance on the C2 and C4 positions, potentially influencing the approach of nucleophiles or the coordination of the substrate to a catalyst.

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving this compound is essential for predicting and controlling the reaction outcomes.

Identification of Key Intermediates in Quinoline Ring Transformations

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. youtube.comnih.govnih.gov This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. For this compound, the attack of a nucleophile at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized over the quinoline ring and, importantly, onto the nitro group at the 6-position. This delocalization provides significant stabilization, favoring the reaction at this site. The isolation and characterization of such intermediates, while challenging, provide direct evidence for the reaction mechanism.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-X (X = Br, Cl) bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Alkene/Alkyne Insertion (for Heck/Sonogashira): The organic group from the coupling partner is transferred to the palladium center, or the unsaturated partner inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst.

The selective reaction at the C3-Br bond is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step at this position.

Kinetic and Thermodynamic Considerations in Reactivity Studies

The reactivity of this compound is significantly influenced by the electronic effects of its substituents and the nature of the reaction conditions. The presence of the electron-withdrawing nitro group at the 6-position deactivates the quinoline ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate is generally influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. For dihalogenated quinolines like the title compound, the relative reactivity of the halogens is a key consideration.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, the reaction kinetics are governed by the rates of oxidative addition, transmetalation, and reductive elimination. The nature of the halogen at the 2- and 3-positions plays a crucial role in the oxidative addition step, which is often the rate-determining step. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, leading to a reactivity trend of I > Br > Cl in these coupling reactions. wikipedia.org For this compound, the bromo substituent at the 3-position is expected to be more reactive than the chloro substituent at the 2-position in such catalytic cycles.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, data from analogous systems provide valuable insights. For instance, studies on the Sonogashira coupling of various aryl halides have determined activation parameters that highlight the influence of the halogen and substituents on the reaction energetics.

Aryl Halide TypeActivation Enthalpy (ΔH‡) (kJ mol-1)Activation Entropy (ΔS‡) (J mol-1 K-1)
Aryl Iodides48 - 62-71 to -39
Aryl Bromides54 - 82-55 to 11
Aryl Chlorides95 - 144-6 to 100

Table 1: Activation Parameters for the Sonogashira Reaction of Various Aryl Halides. The data illustrates the general trend of increasing activation enthalpy from iodides to chlorides, indicating a higher energy barrier for the C-Cl bond activation compared to C-Br and C-I bonds. nih.gov

The thermodynamic landscape of these reactions, including the Gibbs free energy of activation, determines the feasibility and rate of the transformation. For cyclization and annulation reactions, the enthalpy (ΔH) and entropy (ΔS) of the reaction are critical. The formation of new rings is often entropically disfavored, but this can be overcome by a sufficiently negative enthalpy change, often driven by the formation of stable aromatic systems.

Advanced Synthetic Transformations Involving this compound

The unique structural and electronic features of this compound make it a valuable precursor for the synthesis of complex heterocyclic systems through various synthetic strategies, particularly annulation and heterocycle formation.

Annulation reactions involving this compound allow for the construction of fused polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science. The differential reactivity of the bromo and chloro substituents can be exploited for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling and Cyclization:

One of the most powerful strategies for annulation involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, followed by an intramolecular cyclization step.

For example, a Sonogashira coupling can be performed selectively at the more reactive C-Br bond at the 3-position with a terminal alkyne. The resulting 2-chloro-3-alkynyl-6-nitroquinoline can then undergo a subsequent intramolecular cyclization to form a new heterocyclic ring fused to the quinoline core. The nature of the alkyne substituent will determine the type of heterocycle formed. For instance, if the alkyne bears a nucleophilic group, such as a hydroxyl or an amino group, an intramolecular cyclization can lead to the formation of furo[3,2-c]quinoline (B8618731) or pyrrolo[3,2-c]quinoline derivatives, respectively.

Similarly, a Suzuki-Miyaura coupling at the 3-position with an appropriately substituted boronic acid can introduce a side chain that can subsequently cyclize onto the quinoline ring.

Synthesis of Furo[3,2-b]quinolines:

A notable application of related 2-chloro-3-bromoquinolines is in the synthesis of furo[3,2-b]quinolines. Although not specifically detailing the 6-nitro derivative, the general strategy involves a Sonogashira coupling of a terminal alkyne at the 3-position, followed by an intramolecular cyclization. A study on the synthesis of furo[3,2-b]quinolines from 2-alkynyl quinoline-3-carbaldehydes demonstrated a radical-promoted approach where the reaction conditions could be tuned to achieve selective cyclization. nih.gov This suggests that a similar strategy could be applicable to derivatives of this compound after initial functionalization.

Starting MaterialReaction ConditionsProductYield (%)
2-(Phenylethynyl)quinoline-3-carbaldehydeNaOTf, H2O2, tBuOK, DMA, 60 °C2-Phenylfuro[3,2-b]quinoline85
2-(Hex-1-yn-1-yl)quinoline-3-carbaldehydeNaOTf, H2O2, tBuOK, DMA, 60 °C2-Butylfuro[3,2-b]quinoline78

Table 2: Examples of Furo[3,2-b]quinoline Synthesis via Cyclization of 2-Alkynyl Quinoline-3-carbaldehydes. This table illustrates the yields obtained for the synthesis of furo[3,2-b]quinolines from different starting materials under specific reaction conditions, highlighting a potential pathway for heterocycle formation from functionalized quinolines. nih.gov

Other Heterocycle Formations:

The reactivity of the chloro and nitro groups also provides avenues for heterocycle formation. The chloro group can be displaced by various nucleophiles to introduce functionalities that can participate in cyclization reactions. The nitro group can be reduced to an amino group, which can then be used as a handle for further annulation strategies, such as the Skraup synthesis or other cyclocondensation reactions to build additional heterocyclic rings onto the quinoline framework.

Advanced Spectroscopic Characterization and Computational Chemical Studies of 3 Bromo 2 Chloro 6 Nitroquinoline

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise three-dimensional arrangement of atoms in a molecule and in understanding the nature of the chemical bonds. For 3-Bromo-2-chloro-6-nitroquinoline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional Assignment and Connectivity

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the proton signals are well-resolved, allowing for the determination of their chemical environment and connectivity. researchgate.net For this compound, analogous detailed analysis of both ¹H and ¹³C NMR spectra would be essential for unambiguously assigning the positions of the hydrogen and carbon atoms within the quinoline (B57606) ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitro substituents.

Atom Hypothetical Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-48.5s-
H-58.3d9.0
H-78.6dd9.0, 2.5
H-88.1d2.5

This table is a hypothetical representation and is not based on experimental data.

Carbon Atom Hypothetical Chemical Shift (δ) ppm
C-2150
C-3125
C-4138
C-4a148
C-5128
C-6145
C-7124
C-8130
C-8a149

This table is a hypothetical representation and is not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. In this compound, characteristic vibrational modes for the C-Br, C-Cl, and N-O bonds of the nitro group would be expected.

Studies on similar halogenated and nitrated aromatic compounds provide insight into the expected spectral features. For instance, the IR and Raman spectra of 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have been successfully interpreted with the aid of computational methods. nih.gov Similarly, the vibrational spectra of 2-chloro-6-methylbenzonitrile (B1583042) have been analyzed using FT-IR and FT-Raman spectroscopy. researchgate.net For this compound, the key vibrational bands would include:

C-Cl stretching: Typically observed in the 850-550 cm⁻¹ region.

C-Br stretching: Generally found in the 680-515 cm⁻¹ range.

Asymmetric and symmetric NO₂ stretching: These strong bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic C=C and C=N stretching: These vibrations occur in the 1600-1400 cm⁻¹ region.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Technique
Asymmetric NO₂ Stretch1550-1500IR, Raman
Symmetric NO₂ Stretch1350-1300IR, Raman
Aromatic C=C/C=N Stretch1600-1400IR, Raman
C-Cl Stretch850-550IR, Raman
C-Br Stretch680-515IR, Raman

This table is a generalized representation based on typical functional group frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₄BrClN₂O₂. amerigoscientific.com This gives it a molecular weight of approximately 287.5 g/mol . amerigoscientific.com High-resolution mass spectrometry would be able to confirm this molecular weight with high accuracy.

The fragmentation pattern would be characterized by the loss of various fragments, such as the nitro group (NO₂), chlorine (Cl), and bromine (Br) atoms. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and fragment ions containing these halogens. Predicted collision cross-section values for adducts of a similar compound, 6-bromo-2-chloro-3-nitroquinoline, have been calculated, which can aid in its identification. uni.lu

Ion Predicted m/z
[M+H]⁺286.92174
[M+Na]⁺308.90368
[M-H]⁻284.90718

Data for the related isomer 6-bromo-2-chloro-3-nitroquinoline. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic and conjugated system, is expected to exhibit strong absorption in the UV region. The presence of the nitro group, a strong chromophore, will likely shift the absorption maxima to longer wavelengths (a bathochromic shift).

Experimental and theoretical studies on related quinoline derivatives, such as 6-chloroquinoline (B1265530) and 2-chloro-3-methylquinoline, have shown that these compounds have characteristic UV-Vis spectra. researchgate.net The electronic absorption spectra are typically recorded in solvents like ethanol (B145695) and water to observe any solvatochromic effects. researchgate.net For this compound, the UV-Vis spectrum would be a valuable tool for confirming the extent of conjugation and the electronic effects of the substituents.

Computational Chemistry Methodologies for Predictive Modeling

Computational chemistry offers powerful predictive tools that complement experimental data, providing deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to predict a variety of molecular properties. researchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This provides the most stable three-dimensional structure of the molecule.

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Predict NMR chemical shifts: Calculated NMR parameters can assist in the interpretation of experimental spectra. researchgate.net

Determine electronic properties: This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Generate molecular electrostatic potential (MEP) maps: These maps visualize the electron density distribution and can predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Computational Method Predicted Property Significance
DFT (e.g., B3LYP/6-311++G(d,p))Optimized GeometryPredicts the most stable 3D structure.
DFTVibrational FrequenciesAids in the interpretation of IR and Raman spectra.
GIAO-DFTNMR Chemical ShiftsAssists in the assignment of ¹H and ¹³C NMR signals.
TD-DFTElectronic Transitions (UV-Vis)Correlates with experimental UV-Vis absorption maxima.
DFTHOMO-LUMO EnergiesProvides insight into chemical reactivity and stability.
DFTMolecular Electrostatic Potential (MEP)Identifies reactive sites within the molecule.

This table summarizes the application of DFT in characterizing molecular properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide crucial insights into its conformational flexibility and the nature of its interactions with other molecules, such as biological macromolecules or solvent molecules.

Conformational Analysis:

Intermolecular Interactions:

The halogen (bromo and chloro) and nitro groups on the quinoline ring are key determinants of its intermolecular interactions. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, can play a significant role in the binding of halogenated compounds. acs.org Similarly, the nitro group can participate in hydrogen bonding and other electrostatic interactions.

MD simulations can be used to study these interactions in detail. For example, in a simulation of this compound within a biological system, one could analyze the formation and lifetime of hydrogen bonds, halogen bonds, and van der Waals contacts between the ligand and its target protein. A study on halogenated quinoline derivatives highlighted the importance of intermolecular C–H···N hydrogen bonding in their crystal packing. acs.org Research on phenoxazine–quinoline conjugates has also suggested that halogen substitutions can lead to stronger intermolecular interactions. nih.gov

An illustrative summary of potential intermolecular interactions that could be studied for this compound using MD simulations is presented in Table 1.

Table 1: Potential Intermolecular Interactions of this compound

Interaction Type Participating Atoms/Groups on this compound Potential Interacting Partners
Halogen Bonding Bromine, Chlorine Electron-rich atoms (e.g., Oxygen, Nitrogen)
Hydrogen Bonding Nitro group (Oxygen atoms) Hydrogen-bond donors (e.g., -NH, -OH groups)
π-π Stacking Quinoline ring system Aromatic residues in a protein (e.g., Phenylalanine, Tyrosine)

These simulations can provide a dynamic picture of how the molecule behaves in a given environment, which is crucial for understanding its biological activity and for designing new molecules with improved properties. A recent study on other quinoline derivatives used molecular dynamics to assess their potential as enzyme inhibitors for Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like this compound, QSAR can be a valuable tool for designing derivatives with enhanced or specific activities.

The general workflow for a QSAR study involves several key steps:

Data Set Preparation: A dataset of quinoline derivatives with known biological activities (e.g., inhibitory concentrations) is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A number of QSAR studies have been performed on quinoline derivatives to guide the design of new therapeutic agents. For example, QSAR models have been successfully developed for quinoline-based antimalarial agents, identifying key structural features for activity. nih.gov Another study focused on 2,4-disubstituted quinoline derivatives, using 3D-QSAR to design and synthesize new antimalarial compounds. tandfonline.com

For this compound, a QSAR study could be initiated by synthesizing a library of derivatives with variations at different positions of the quinoline ring. The biological activity of these derivatives would then be determined, and a QSAR model would be developed. The model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

An example of the types of descriptors that might be used in a QSAR study of this compound derivatives is shown in Table 2.

Table 2: Illustrative Molecular Descriptors for QSAR Modeling of Quinoline Derivatives

Descriptor Class Example Descriptors Property Represented
Electronic Dipole moment, Partial charges Distribution of electrons in the molecule
Steric Molecular volume, Surface area Size and shape of the molecule
Hydrophobic LogP Affinity of the molecule for a non-polar environment

The insights gained from such a QSAR model would be invaluable for the rational design of novel quinoline derivatives with tailored biological profiles. Studies on quinolinone-based thiosemicarbazones have demonstrated the utility of QSAR in conjunction with other computational methods for designing new antituberculosis agents. nih.gov

Pharmacological and Biological Research Applications of 3 Bromo 2 Chloro 6 Nitroquinoline Derivatives

Antimicrobial and Antifungal Activity Investigations

Derivatives of 3-bromo-2-chloro-6-nitroquinoline have been explored for their potential as antimicrobial and antifungal agents. The unique combination of bromine, chlorine, and nitro functional groups on the quinoline (B57606) core enhances its reactivity and potential for the synthesis of various bioactive molecules. chemimpex.com

Research into the antibacterial properties of quinoline derivatives has shown that specific substitutions significantly influence their efficacy. For instance, studies on related quinoline compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. While direct studies on this compound derivatives against a wide panel of bacteria are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown promise. For example, some quinoline-containing hybrids have demonstrated good biological activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The introduction of a carbonyl group between a phenyl group and a pyrrole (B145914) moiety in a related compound, pentabromopseudilin, was found to increase antibacterial activity against Escherichia coli and Bacillus subtilis. nih.gov This suggests that modifications of the this compound core could yield potent antibacterial agents.

Table 1: Antibacterial Activity of Related Quinolone Derivatives

Compound/Derivative Class Bacterial Strain Activity
Benzoindoloquinoline derivatives E. coli Potent
Pyrrolomycin D S. aureus More active than vancomycin
Pyrrolomycin A E. coli, S. typhi Active
Pyrrolomycin B S. aureus, S. epidermidis Active

The antifungal potential of halogenated quinolinols has been a subject of investigation. In a study on related compounds, 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols were tested against a panel of six fungi, including Aspergillus niger, Myrothecium verrucaria, Trichoderma viride, and Mucor cirinelloides. fordham.edufordham.edu The results indicated that compounds with chlorine in the 3-position were generally more fungitoxic than their bromine analogues. fordham.edufordham.edu Specifically, 6-bromo-3-chloro-8-quinolinol was found to inhibit four of the tested fungi at concentrations below 1 μg/ml and was effective against A. niger and M. cirinelloides at 2 μg/ml. fordham.edufordham.edu This highlights the potential of mixed halogenated quinolines in antifungal research.

Table 2: Antifungal Activity of Halogenated 8-Quinolinols

Compound Fungal Strain Minimum Inhibitory Concentration (MIC)
6-Bromo-3-chloro-8-quinolinol Four tested fungal strains < 1 µg/ml
6-Bromo-3-chloro-8-quinolinol Aspergillus niger 2 µg/ml
6-Bromo-3-chloro-8-quinolinol Mucor cirinelloides 2 µg/ml

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of quinoline derivatives. Research has shown that the position and nature of substituents on the quinoline ring have a significant impact on activity. researchgate.net For instance, in the case of antifungal 8-quinolinols, it was observed that chlorine at the 3-position generally conferred greater fungitoxicity than bromine at the same position. fordham.edufordham.edu This suggests that the electronic and steric properties of the halogen at this position are critical for activity. Furthermore, the introduction of a bromine atom at the 6-position of an 8-nitroquinolin-2(1H)-one scaffold was found to be crucial for potent antitrypanosomal activity, indicating the importance of this position for biological targeting. nih.gov These findings underscore the importance of systematic modifications at various positions of the quinoline ring to enhance antimicrobial and antiparasitic properties.

Antimalarial and Antiparasitic Research Endeavors

Quinoline derivatives have a long and successful history in the fight against parasitic diseases, most notably malaria. researchgate.net The unique structural features of this compound make its derivatives attractive candidates for the development of new antimalarial and antiparasitic agents. chemimpex.com

The quinoline core is central to the structure of well-known antimalarial drugs like chloroquine (B1663885). Research into novel quinoline derivatives continues to be a major focus in the search for new treatments against resistant strains of Plasmodium falciparum. researchgate.netnih.gov Studies on 3-substituted chloroquine derivatives have shown that halogenation can influence antimalarial potency. For example, 3-iodo-chloroquine was found to be effective at inhibiting the proliferation of both chloroquine-susceptible and -resistant P. falciparum strains. researchgate.net While specific data on this compound derivatives is not available in the provided search results, the known antimalarial activity of related halogenated quinolines suggests this is a promising area for future investigation.

Nitroaromatic compounds are a well-established class of agents with activity against various parasites, including trypanosomatids. nih.govnih.gov The mechanism of action often involves the reduction of the nitro group by parasitic nitroreductases (NTRs) to form cytotoxic metabolites. nih.govacs.org Research on 8-nitroquinolin-2(1H)-one derivatives has revealed potent and selective activity against Trypanosoma brucei and Trypanosoma cruzi. nih.gov A key finding was that the introduction of a bromine atom at the 6-position of the quinoline scaffold was critical for high antitrypanosomal activity. nih.gov For instance, a 6-bromo-substituted derivative was 334 times more active than the parent 8-nitroquinolin-2(1H)-one. nih.gov Another derivative, a 3-chloro-6-bromo-substituted compound, also demonstrated potent activity against T. b. brucei and T. cruzi amastigotes, with EC₅₀ values of 12 nM and 500 nM, respectively. nih.gov These findings strongly support the potential of this compound derivatives as a basis for the development of new treatments for trypanosomal infections.

Table 3: Antitrypanosomal Activity of Substituted 8-Nitroquinolin-2(1H)-ones

Compound Parasite EC₅₀
3-chloro-6-bromo-8-nitroquinolin-2(1H)-one Trypanosoma brucei brucei 12 nM
3-chloro-6-bromo-8-nitroquinolin-2(1H)-one Trypanosoma cruzi amastigotes 500 nM
6-bromo-8-nitroquinolin-2(1H)-one Trypanosoma brucei brucei Significantly more active than parent compound

Mechanisms of Action in Antiparasitic Contexts, including Bioactivation by Nitroreductases

The antiparasitic potential of nitroaromatic compounds, including derivatives of 6-nitroquinoline (B147349), is an area of significant investigation. A key mechanism underlying their activity against certain parasites, such as Trypanosoma and Leishmania species, is the reductive activation of the nitro group. This process is typically carried out by parasitic nitroreductase (NTR) enzymes, which are often absent or functionally different in the mammalian host, providing a degree of selectivity.

The bioactivation process involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and ultimately an amino (NH₂) group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and can induce significant cellular damage through various means. These reactive metabolites can covalently bind to parasitic macromolecules like DNA, proteins, and lipids, disrupting their function and leading to parasite death. Furthermore, this reductive process can generate oxidative stress through the production of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses.

While direct studies on this compound derivatives are limited in this context, research on related structures supports this proposed mechanism. For instance, studies on 4-substituted quinolines have demonstrated their potential against Leishmania mexicana through the inhibition of essential parasitic enzymes like cysteine proteases nih.gov. Similarly, 8-nitroquinolin-2(1H)-one derivatives have shown potent antitrypanosomal activity, where the presence of the nitro group is critical for their effect.

Anticancer and Cytotoxicity Studies

The development of novel anticancer agents is a primary focus of research involving quinoline derivatives. The presence of halogen and nitro groups on the quinoline scaffold is thought to enhance cytotoxic potential, making derivatives of this compound promising candidates for investigation.

Substituted nitroquinolines have been evaluated for their antiproliferative activity against a panel of cancer cell lines. Studies demonstrate that the cytotoxic effects are highly dependent on the specific substitution pattern on the quinoline ring. For example, various substituted quinolines, including those with bromo and nitro groups, have been tested against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines nih.gov.

Research on highly brominated quinolines has highlighted the importance of both bromine and nitro groups for potent anticancer activity. A study investigating 6,8-dibromo-5-nitroquinoline, an analogue structurally related to derivatives of the title compound, demonstrated significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines nih.gov. In contrast, the precursor compound lacking the nitro group, 6,8-dibromoquinoline (B11842131), showed no inhibitory activity, underscoring the critical role of the nitro-functionalization nih.gov. Another closely related compound, 6-bromo-5-nitroquinoline (B1267105), also exhibited potent antiproliferative effects against these cell lines nih.govnih.gov.

CompoundCell LineIC₅₀ (μM)Source
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0 nih.gov
HT29 (human adenocarcinoma)26.2 nih.gov
HeLa (human cervical cancer)24.1 nih.gov
6-Bromo-5-nitroquinoline HT29 (human adenocarcinoma)Lower than 5-FU nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms by which nitroquinoline derivatives exert their anticancer effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Studies on 6-bromo-5-nitroquinoline and 6,8-dibromo-5-nitroquinoline confirmed their ability to induce apoptosis, as evidenced by techniques such as DNA laddering, which detects the fragmentation of DNA characteristic of apoptotic cells nih.govnih.gov.

Other related quinoline derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program nih.govnih.gov. For instance, nitroxoline, an 8-hydroxy-5-nitroquinoline, triggers apoptosis via caspase-3 activation nih.gov. Furthermore, some quinoline derivatives induce apoptosis by generating reactive oxygen species (ROS) that lead to mitochondrial dysfunction nih.govresearchgate.net.

In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication; arresting this cycle is a key strategy in cancer therapy. Various quinoline derivatives have been shown to cause cell cycle arrest at different phases. For example, some 8-nitro quinoline derivatives induce arrest at both the G1/S and G2/M checkpoints researchgate.net, while quinoline-chalcone hybrids cause arrest specifically at the G2/M phase nih.gov. Nitroxoline has been observed to arrest glioma cells in the G1/G0 phase nih.gov. This disruption prevents cancer cells from dividing, thereby halting tumor growth researchgate.net.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For quinoline derivatives, SAR analyses have revealed key structural features that govern their cytotoxicity.

The presence, number, and position of halogen and nitro groups significantly impact biological activity. Research has shown a synergistic effect between bromine and nitro substitutions on the quinoline scaffold in enhancing anticancer potency nih.gov. The introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline was found to be essential for its antiproliferative effects nih.gov. This suggests that the electron-withdrawing nature of the nitro group plays a vital role in the compound's mechanism of action.

The nature of the substituent also matters. For quinoxaline (B1680401) derivatives, which are structurally similar to quinolines, it has been noted that an electron-withdrawing chlorine atom can produce higher activity than a bromine atom nih.gov. Molecular hybridization, which involves combining the quinoline scaffold with other bioactive fragments like chalcone (B49325), has also proven to be a successful strategy. The resulting quinoline-chalcone hybrids show potent anticancer activity, with the specific substituents on the chalcone portion greatly influencing the inhibitory potency mdpi.com. These findings provide a rational basis for the future design of more effective quinoline-based anticancer agents.

Anti-inflammatory and Analgesic Properties Investigations

In addition to their antiparasitic and anticancer activities, quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents researchgate.net. Chronic inflammation is a key factor in many diseases, and the development of new, effective anti-inflammatory drugs is a significant therapeutic goal. Several studies have synthesized and evaluated various quinoline derivatives, demonstrating that this chemical class holds promise for managing pain and inflammation nih.gov.

To understand how quinoline derivatives exert their anti-inflammatory effects, researchers have investigated their impact on key inflammatory pathways. A major target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins—lipids that mediate inflammation and pain. A synthetic quinoline derivative, designed as a hybrid of tomoxiprole (B1237166) and naproxen, was shown to produce significant anti-inflammatory and analgesic effects, with molecular docking studies indicating that it acts as a potent inhibitor of the COX-2 enzyme nih.gov. Inhibition of COX-2 is a desirable mechanism as it is the isoform primarily induced during inflammation.

Another critical pathway in inflammation involves the production of pro-inflammatory cytokines by immune cells. One study evaluated quinolin-2-one derivatives in lipopolysaccharide (LPS)-stimulated macrophage cells, a standard in vitro model for inflammation epa.gov. The results showed that the compounds significantly inhibited the LPS-induced production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner epa.gov. This ability to suppress cytokine production represents another important mechanism by which quinoline derivatives can combat inflammation.

Enzyme Inhibition and Molecular Target Identification

The exploration of quinoline derivatives, synthesized from precursors like this compound, has led to the identification of potent inhibitors for various enzymatic targets critical to pathogen survival and proliferation.

Research has demonstrated that the quinoline core is a privileged structure for targeting essential bacterial and fungal enzymes. Derivatives have shown significant inhibitory activity against bacterial type II topoisomerases and fungal demethylases.

DNA Gyrase and Topoisomerase IV: A structurally novel class of quinoline derivatives has been developed that exhibits potent inhibitory effects against bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Because DNA gyrase is present in bacteria but not in humans, it is a highly validated and attractive target for developing new antibiotics with selective toxicity. nih.gov The development of these inhibitors showcases the potential of the quinoline scaffold in creating new antibacterial agents. nih.gov

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a cytochrome P450 critical for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. rsc.orgnih.gov Its inhibition disrupts the integrity of the fungal cell membrane, making it a primary target for antifungal drugs. researchgate.net Various compounds, including derivatives of lanosterol itself and other synthetic molecules, have been designed and synthesized to inhibit this enzyme. rsc.orgnih.gov While direct studies on this compound derivatives are specific, the broader class of quinoline-related heterocycles is explored for activity against such P450 enzymes, highlighting a potential area of investigation for derivatives of this compound.

Enzyme TargetBiological KingdomFunctionSignificance of Inhibition
DNA Gyrase / Topoisomerase IVBacteriaIntroduces negative supercoils into DNA, manages DNA topology during replication. nih.govInhibition leads to bactericidal effects; a validated target for antibiotics. nih.govnih.gov
Lanosterol 14α-demethylase (CYP51)Fungi, Mammals, PlantsCatalyzes a key step in sterol biosynthesis (e.g., ergosterol in fungi). nih.govnih.govInhibition disrupts fungal membrane integrity; a major target for antifungal agents. researchgate.net

Understanding how a compound exerts its biological effect at the molecular level is crucial for drug development. For quinoline derivatives, mechanisms often involve direct interference with essential enzymatic processes.

One of the well-elucidated mechanisms for quinoline-based DNA gyrase inhibitors is acting as a "gyrase poison". nih.gov Rather than simply preventing the enzyme from binding to DNA, these compounds stabilize the transient, covalent complex that forms between the gyrase and the cleaved DNA strand. nih.gov This stabilization prevents the re-ligation of the DNA, leading to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium. nih.gov

In the context of antiparasitic action, particularly against kinetoplastids like Trypanosoma, the nitro group present in the 6-position of the quinoline ring is of mechanistic significance. Research on related 8-nitroquinolinones has shown that these compounds can be bioactivated by type 1 nitroreductases (NTR1) within the parasite. nih.gov This enzymatic reduction is believed to generate reactive nitroso and hydroxylamine (B1172632) species that induce cytotoxic effects, representing a key mechanism of action against these pathogens. nih.gov

Pharmaceutical Development and Drug Discovery Potential

The structural versatility of this compound makes it an important starting point for generating libraries of compounds for screening and optimization in drug discovery programs. chemimpex.com

The process of drug discovery often involves identifying a "hit" compound with modest activity and then systematically modifying its structure to improve potency and selectivity, a process known as lead optimization. Research on related nitroquinoline derivatives provides a clear example of this process.

In a study focused on developing agents against Trypanosoma cruzi and Trypanosoma brucei, a pharmacomodulation effort was undertaken on an 8-nitroquinolin-2(1H)-one pharmacophore. nih.gov The introduction of a bromine atom at the 6-position of the quinoline scaffold was found to be a critical modification, dramatically enhancing the antitrypanosomal activity. nih.gov Further optimization, such as introducing an additional halogen at the 3-position, led to dihalo-derivatives with even more potent, submicromolar activity against the parasites. nih.gov This systematic modification highlights how a basic scaffold can be optimized into a potent lead candidate for further development. nih.gov

Compound SeriesKey Structural ModificationImpact on Biological ActivityReference
8-nitroquinolin-2(1H)-oneIntroduction of a bromine atom at position 6.Resulted in a 27-fold increase in activity compared to the 3-bromo isomer. nih.gov nih.gov
6-bromo-8-nitroquinolin-2(1H)-oneIntroduction of a second halogen (e.g., chloro) at position 3.Led to the most active compounds in the series, with EC₅₀ values in the nanomolar range (12-50 nM). nih.gov nih.gov

The development of novel compounds from intermediates like this compound is a significant contributor to the global search for new medicines. chemimpex.com These efforts are particularly vital in areas where existing therapies are inadequate due to toxicity or the emergence of resistance.

Quinoline derivatives are central to the discovery of new antibacterial and antiparasitic drugs. chemimpex.comnih.gov Their ability to target validated enzyme systems like DNA gyrase provides a pathway to combat multi-drug-resistant bacteria. nih.gov Furthermore, their potent activity against parasites responsible for neglected tropical diseases, such as trypanosomiasis and leishmaniasis, positions them as key candidates in a field with urgent medical needs. nih.govnih.gov The synthesis of novel heterocycles derived from chloro-nitro-indazole scaffolds, which share structural motifs with nitroquinolines, has also yielded compounds with promising antileishmanial activity, reinforcing the value of these chemical classes in anti-infective research. nih.gov

Exploration of 3 Bromo 2 Chloro 6 Nitroquinoline in Advanced Materials Science

Applications in Organic Semiconductors and Electronic Materials

The unique electronic properties of 3-Bromo-2-chloro-6-nitroquinoline make it a compound of interest for the development of novel organic semiconductors. chemimpex.com The presence of electron-withdrawing chloro and nitro groups, combined with the bromo substituent, significantly influences the electron density distribution within the quinoline (B57606) ring system. This electronic modification is crucial for designing materials with specific charge transport characteristics. chemimpex.com

Design and Synthesis of Advanced Materials Incorporating Quinoline Scaffolds

The synthesis of advanced materials based on quinoline scaffolds often involves cross-coupling reactions, where the halogen substituents on the quinoline ring act as reactive handles to introduce various functional moieties. chemimpex.com In the case of this compound, the bromine and chlorine atoms provide two distinct reaction sites for such transformations. The controlled, stepwise substitution of these halogens allows for the construction of complex molecular architectures with tailored properties.

The synthesis of functionalized quinolines can be achieved through various methods, including metal-free tandem cyclization strategies and classical approaches like the Conrad-Limpach and Doebner-von Miller reactions. sigmaaldrich.comossila.com For instance, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, offering an environmentally friendly route to these valuable compounds. sigmaaldrich.comamerigoscientific.com

The reactivity of the halogen substituents is a key factor in the design of new materials. For example, palladium-catalyzed coupling reactions are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. google.com The chlorine atom can also undergo nucleophilic aromatic substitution, although typically under different reaction conditions. google.com This differential reactivity allows for the selective functionalization of the quinoline core, enabling the synthesis of a diverse library of materials from a single starting block like this compound.

The nitro group at the 6-position further modulates the electronic properties of the quinoline ring, enhancing its electron-accepting character. acs.org This feature is particularly desirable in the design of n-type organic semiconductors, which are essential components in various electronic devices.

Table 1: Synthetic Routes for Functionalized Quinolines

Reaction NameDescriptionReactants (Example)
Suzuki CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide.Arylboronic acid, Halogenated quinoline
Stille CouplingPalladium-catalyzed cross-coupling of an organotin compound with a halide.Organostannane, Halogenated quinoline
Buchwald-Hartwig AminationPalladium-catalyzed formation of a carbon-nitrogen bond.Amine, Halogenated quinoline
Nucleophilic Aromatic SubstitutionReplacement of a leaving group on an aromatic ring by a nucleophile.Amine/Alkoxide, Chloroquinoline

Exploration in Organic Light-Emitting Devices (OLEDs) and Related Optoelectronic Applications

Quinoline derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) due to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. chemimpex.com The electron-withdrawing nature of the quinoline ring system plays a significant role in facilitating electron injection and transport in OLED devices. chemicalbook.com

While direct studies on this compound in OLEDs are not widely reported, the properties of related quinoline derivatives provide valuable insights. For instance, benzo[q]quinoline derivatives have been successfully used as emitting materials in OLEDs. chemicalbook.com The non-planar structure of some quinoline-based materials can reduce intermolecular self-quenching in the solid state, leading to improved electroluminescence efficiency. chemicalbook.com

Furthermore, quinoline-based materials exhibiting thermally activated delayed fluorescence (TADF) have garnered significant interest for their potential to achieve high internal quantum efficiencies in OLEDs. chemblink.com The design of such materials often involves the combination of electron-donating and electron-accepting moieties to achieve a small energy gap between the singlet and triplet excited states. The electron-deficient nature of the this compound core makes it a potential building block for constructing new TADF emitters.

In a study on fluorene-bridged quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, efficient blue emission was achieved in multilayered OLEDs. echemi.com This highlights the potential of nitrogen-containing heterocyclic compounds in developing high-performance light-emitting materials.

Table 2: Performance of Selected Quinoline-based OLEDs

Emitting MaterialDevice StructureMax. Luminance (cd/m²)EQE (%)CIE Coordinates (x, y)Reference
Benzo[g]quinoline derivativeITO/2-TNATA/NPB/Emitter/Bphen/Liq/Al4,1261.00(0.33, 0.56) chemicalbook.com
Fluorene-bridged quinoxalineITO/NPB/Emitter/BPhen/Liq/Al-1.58(0.18, 0.24) echemi.com

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage

Supramolecular Assembly and Resultant Material Properties

The presence of halogen atoms in this compound introduces the possibility of forming halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined supramolecular architectures. google.comchemicalbook.com Halogen bonding, arising from the anisotropic distribution of electron density on the halogen atom, can lead to the formation of chains, sheets, or three-dimensional networks in the solid state.

The study of the crystal structure of a related compound, 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, revealed the presence of C-H···Br interactions, C-H···π interactions, and π-π stacking, which collectively dictate the molecular packing. Significantly, short Br···Cl and Br···N contacts were observed, indicating the importance of halogen-related interactions in the crystal engineering of such molecules.

The ability to control the supramolecular assembly of quinoline derivatives is crucial for tuning the bulk properties of the resulting materials, such as their charge transport characteristics and photophysical behavior. By carefully designing the substitution pattern on the quinoline ring, it is possible to program the intermolecular interactions and thus engineer materials with desired functionalities.

Role in Polymer Science and Functional Materials Development

The versatility of this compound extends to the field of polymer science, where it can serve as a functional monomer or a precursor to monomers for the synthesis of advanced polymers. chemimpex.com The reactive halogen sites allow for its incorporation into polymer chains through various polymerization techniques.

The synthesis of polyquinolines with tailored optical and electronic properties has been an area of active research. For example, a novel monomer containing a quinoline moiety as a side group was successfully polymerized using both free radical and atom-transfer radical polymerization (ATRP) methods. The resulting polymers exhibited interesting luminescence properties that were dependent on the solvent and concentration.

The incorporation of the highly functionalized this compound unit into a polymer backbone could lead to materials with enhanced thermal stability, specific solubility characteristics, and unique optoelectronic properties. The strong electron-withdrawing nature of the nitro group, in particular, could be exploited to create polymers with high electron affinity, suitable for applications in electronic devices.

Optoelectronic and Non-linear Optical Properties of Quinoline Derivatives

Quinoline derivatives have been shown to possess interesting optoelectronic and non-linear optical (NLO) properties. chemimpex.com The extended π-conjugated system of the quinoline ring, coupled with the presence of electron-donating and electron-withdrawing groups, can give rise to significant NLO responses. chemimpex.com

Organic materials with large third-order NLO susceptibility are of great interest for applications in photonics and optical communications. Theoretical studies on quinoline derivatives have shown that their NLO properties can be tuned by modifying the substitution pattern. chemimpex.com For instance, the introduction of a donor-π-acceptor (D-π-A) motif is a common strategy to enhance the second-order hyperpolarizability. chemimpex.com

Environmental and Toxicological Considerations Within the Context of Halogenated Nitroquinoline Compounds

Environmental Fate and Persistence of Nitroquinoline Compounds

The environmental fate of nitroquinoline compounds is governed by their chemical properties and susceptibility to various degradation processes. Their persistence is a key concern, as many are resistant to natural recycling processes. nih.gov

Biodegradation Pathways and Microbial Degradation Studies

While many nitroaromatic compounds are recalcitrant, certain microorganisms have evolved pathways to degrade them, using them as sources of carbon, nitrogen, and energy. nih.govasm.org Microbial degradation can proceed through several distinct strategies, primarily involving either the reduction of the nitro group or the oxidation of the aromatic ring. nih.govmagtech.com.cn

Reductive Pathways: A common microbial strategy involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govnih.gov This process is often cometabolic, meaning it requires other carbon sources to provide the necessary reducing power. nih.gov Anaerobic bacteria, such as Desulfovibrio species, are known to carry out these reductive transformations. nih.gov

Oxidative Pathways: Aerobic bacteria have developed several ways to initiate the breakdown of the aromatic ring. These include:

Monooxygenase and Dioxygenase Attacks: These enzymes introduce one or two oxygen atoms into the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.gov This destabilizes the ring, making it susceptible to cleavage.

Hydride-Meisenheimer Complex Formation: In some bacteria, the aromatic ring of dinitro and trinitro compounds is reduced by the addition of a hydride ion, which facilitates the removal of a nitro group. nih.gov

Hydroxyquinol Pathway: For many halogenated aromatic compounds, degradation proceeds through central intermediates like hydroxyquinol (1,2,4-trihydroxybenzene), which is then subject to ring cleavage. nih.gov

Microorganisms capable of degrading halogenated and nitroaromatic compounds are diverse and have been isolated from various contaminated environments. nih.gov

Interactive Table: Microbial Degradation Strategies for Nitroaromatic Compounds
Degradation StrategyKey ProcessType of MetabolismMediating Enzymes (Example)Resulting Products
Nitro Group Reduction Sequential reduction of -NO₂ to -NH₂. nih.govnih.govOften cometabolic under anaerobic conditions. nih.govnih.govNitroreductases. acs.orgAminoaromatic compounds. nih.gov
Oxidative Denitrification Removal of the nitro group as nitrite. nih.govAerobic. nih.govMonooxygenases, Dioxygenases. nih.govCatechols, other hydroxylated intermediates. nih.gov
Ring Reduction Addition of a hydride ion to the aromatic ring. nih.govAerobic. nih.govNot specified.Aromatic compound with one less nitro group. nih.gov
Rearrangement Enzyme-catalyzed rearrangement of hydroxylamino intermediates. nih.govAerobic. nih.govNot specified.Hydroxylated compounds ready for ring fission. nih.gov

Environmental Distribution and Partitioning Behavior (air, water, soil compartments)

The distribution of halogenated nitroaromatic compounds in the environment is dictated by their physical and chemical properties, such as water solubility, vapor pressure, and lipophilicity (affinity for fats). nih.govacs.org Halogenated organic compounds are often persistent and can be transported over long distances in the atmosphere. nih.gov

Air: Many halogenated organic compounds are volatile or semi-volatile, allowing them to enter the atmosphere. iloencyclopaedia.org Nitroaromatic compounds can be formed secondarily in the atmosphere through the oxidation and subsequent nitration of precursor aromatic compounds like benzene (B151609) and toluene, especially under high nitrogen oxide (NOx) conditions. copernicus.org They can exist in both gas and particle phases, and their partitioning is influenced by factors like temperature and the amount of organic aerosol mass. copernicus.org

Water: Due to industrial discharge and runoff, these compounds can contaminate rivers, lakes, and groundwater. nih.gov Their solubility and potential for O-methylation of phenolic precursors in aquatic environments influence their fate. epa.gov

Soil and Sediment: Due to their often lipophilic nature, many halogenated aromatic hydrocarbons tend to bind to organic matter in soil and sediment, leading to their accumulation in these compartments. msdvetmanual.com This sequestration can reduce their immediate bioavailability but creates a long-term reservoir of contamination.

Formation of Transformation Products and Their Environmental Implications

The degradation of halogenated nitroquinolines does not always lead to complete mineralization. Often, it results in the formation of intermediate transformation products (TPs), which can be as or even more toxic and persistent than the parent compound. researchgate.netnih.gov

A primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group to form the corresponding aromatic amine. nih.govacs.org For example, 2-nitrotoluene (B74249) can be metabolized into reduced metabolites that are capable of binding to DNA. acs.org These amino derivatives may then undergo further transformations. nih.gov

Other documented transformations for related compounds include hydroxylation, dehalogenation, dehydrogenation, and conjugation (e.g., with glucuronide). nih.govuniroma1.itresearchgate.net The environmental risk assessment must therefore consider the entire suite of potential TPs, as they can have different toxicological profiles and fates. nih.gov For instance, some TPs of sulfonamides have been shown to have increased carcinogenicity compared to the parent drug. nih.gov

Ecotoxicological Impact Assessments of Related Compounds

The release of nitroaromatic compounds into the environment poses a significant risk to ecosystems due to their toxicity to a wide range of organisms. epa.govnih.govnih.gov

Impact on Aquatic Ecosystems and Microbial Communities

Nitroaromatic compounds are generally toxic to aquatic life, with effects observed at the parts-per-million (ppm) level. astm.orgrijkswaterstaat.nl

Toxicity to Fish and Invertebrates: Studies on various nitroaromatic compounds have shown that they are often more toxic to freshwater fish than to freshwater invertebrates. astm.org For a range of nitroaromatics associated with munitions, lethal concentrations for 50% of the fish population (LC50) ranged from 0.4 to 32 mg/L, while the equivalent for invertebrates (EC50) was between 3 and 100 mg/L. astm.org Rainbow trout have been identified as a particularly sensitive species. astm.org The toxicity is cumulative, increasing with both the duration and concentration of exposure. epa.gov

Impact on Microbial Communities: While some specialized microbes can degrade these compounds, high concentrations can be inhibitory or toxic to the broader microbial community, potentially disrupting essential ecosystem functions like nutrient cycling. The formation of TPs can also promote the development of antimicrobial resistance. nih.gov

Interactive Table: Aquatic Toxicity of Selected Nitroaromatic Compounds
CompoundOrganismEndpoint (Duration)Toxicity Value (mg/L)Reference
TNT (2,4,6-trinitrotoluene) Rainbow TroutLC50 (96h)0.43 - 6.4 astm.org
RDX Rainbow TroutLC50 (96h)0.43 - 6.4 astm.org
HMX Rainbow TroutLC50 (96h)0.43 - 6.4 astm.org
General Nitroaromatics Freshwater FishLC500.4 - 32 astm.org
General Nitroaromatics Freshwater InvertebratesEC503 - 100 astm.org
o-Nitrophenol Bluegill SunfishTLm (48h)46.3 - 51.6 epa.gov

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. TLm: Median tolerance limit.

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the process where the concentration of a chemical builds up in an organism over time, often to levels much higher than in the surrounding environment. Halogenated organic compounds are of particular concern due to their persistence and lipophilicity (fat-loving nature), which causes them to accumulate in the fatty tissues of living organisms. nih.goviloencyclopaedia.orgnih.gov

This accumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. nih.gov While specific data for 3-bromo-2-chloro-6-nitroquinoline is unavailable, the presence of both halogen (bromo, chloro) and aromatic (quinoline) groups suggests a potential for bioaccumulation. The properties of halogenated aromatics, such as PCBs and PBBs, to persist and accumulate in adipose tissue are well-documented. iloencyclopaedia.orgmsdvetmanual.com This accumulation in the food chain can lead to delayed but significant toxic effects in wildlife and humans. nih.gov

Risk Assessment Methodologies for Halogenated Nitroaromatic Pollutants

The risk assessment of halogenated nitroaromatic pollutants is a complex process aimed at understanding and mitigating their potential harm to human health and the environment. These compounds, often found as contaminants in soil and water, can pose significant risks due to their toxicity and persistence. researchgate.nettecamgroup.com

A crucial first step in risk assessment is the evaluation of a compound's thermal stability, as many nitroaromatic compounds are energetic and can pose explosive or fire hazards, especially during production, storage, and transportation. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are employed to determine the exothermic onset temperature (To), a key parameter in assessing thermal hazards. researchgate.net Quantitative Structure-Property Relationship (QSPR) models offer a predictive approach to estimate thermal stability based on molecular structure, providing valuable data for hazard classification and safe handling protocols. researchgate.net

The environmental fate and transport of these pollutants are also critical considerations. Halogenated nitroaromatic compounds can be released into the environment through industrial activities and are often resistant to natural degradation processes. researchgate.netdoi.org Their solubility in water contributes to the contamination of surface and groundwater resources. researchgate.net The assessment of their environmental impact involves studying their persistence, potential for bioaccumulation, and toxicity to aquatic life. mdpi.comnih.gov

Toxicological risk assessment for human health involves evaluating a range of potential adverse effects, including carcinogenicity, mutagenicity, and organ-specific toxicity. researchgate.netdoi.orgnih.gov This process often utilizes data from in vivo studies, such as the determination of the 50% lethal dose (LD50), and in vitro assays to understand mechanisms of toxicity. doi.orgresearchgate.net Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in predicting the toxicity of new or untested compounds based on their chemical structure. doi.orgnih.gov These models help to prioritize chemicals for further testing and can reduce the reliance on animal testing. nih.gov

The process of risk assessment for these compounds often follows a tiered approach. Initially, broad-based screening methods are used to identify potential hazards. For chemicals with limited toxicological data, the Threshold of Toxicological Concern (TTC) approach may be applied to estimate a safe exposure level. ljmu.ac.uk This involves categorizing chemicals based on their structure and known toxicity of similar compounds. ljmu.ac.uk For those identified as a potential concern, more in-depth assessments are conducted, which may include detailed studies on their mechanisms of action and dose-response relationships. researchgate.net

The reduction of the nitro group to form corresponding amines by microorganisms is a significant metabolic pathway that can influence the toxicity of nitroaromatic compounds. acs.org While this can sometimes lead to detoxification, in other cases, the resulting metabolites can be more toxic than the parent compound. doi.orgacs.org Therefore, understanding these transformation processes is essential for a comprehensive risk assessment.

Interactive Data Table: Key Parameters in Risk Assessment of Halogenated Nitroaromatic Pollutants

Assessment Parameter Methodology Purpose Key Findings/Considerations
Thermal Stability Differential Scanning Calorimetry (DSC), Quantitative Structure-Property Relationship (QSPR) researchgate.netTo evaluate fire and explosion hazards during handling and storage. researchgate.netThe exothermic onset temperature (To) is a critical indicator of thermal risk. researchgate.net
Environmental Persistence Biodegradation studies, monitoring of environmental media (soil, water). researchgate.netmdpi.comTo determine the compound's lifespan and potential for long-term contamination. researchgate.netHalogenated nitroaromatics are often resistant to degradation. doi.org
Aquatic Toxicity Bioluminescence inhibition assays (e.g., Microtox test). mdpi.comTo assess the ecological risk to aquatic organisms. mdpi.comDegradation products may have different toxicity levels than the parent compound. mdpi.com
Human Health Toxicity In vivo (LD50 tests), in vitro assays, Quantitative Structure-Activity Relationship (QSAR) models. doi.orgresearchgate.netnih.govTo identify potential for carcinogenicity, mutagenicity, and other adverse health effects. doi.orgnih.govThe presence of nitro groups and halogens often contributes to toxicity. doi.orgresearchgate.net
Metabolic Transformation In vitro and in vivo studies with microorganisms (e.g., gut microbiota). acs.orgTo understand how the compound is altered in biological systems and its impact on toxicity. acs.orgReduction of the nitro group can either detoxify or activate the compound. acs.org

Research on General Safety and Handling Considerations for Related Chemical Compounds

The safe handling of halogenated quinoline (B57606) and nitroaromatic compounds is paramount in both laboratory and industrial settings to minimize exposure and prevent accidents. General safety protocols are based on an understanding of the inherent hazards of these chemical classes, which often include toxicity, potential for violent decomposition, and environmental persistence. tecamgroup.comacs.org

Personal Protective Equipment (PPE): Appropriate PPE is a fundamental requirement when working with these compounds. This includes:

Gloves: Chemical-resistant gloves should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to follow proper removal techniques to avoid contaminating the skin. safecollegessds.comcdhfinechemical.com

Eye Protection: Chemical safety goggles or a face shield are necessary to protect the eyes from splashes or vapors. safecollegessds.comcdhfinechemical.com

Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing. safecollegessds.com

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors or dust, a NIOSH/MSHA-approved respirator should be used. safecollegessds.comcdhfinechemical.com

Engineering Controls:

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne contaminants. safecollegessds.com

Storage: These compounds should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and sources of ignition. safecollegessds.com Containers should be tightly closed to prevent leakage or evaporation. safecollegessds.comcdhfinechemical.com

Handling and Disposal:

Hygiene Practices: Thoroughly wash hands and any exposed skin after handling these chemicals. safecollegessds.comcdhfinechemical.com Eating, drinking, and smoking are strictly prohibited in areas where these compounds are used. chemos.de

Spill Management: In the event of a spill, the area should be evacuated. The spill should be absorbed with an inert material like vermiculite (B1170534) or sand and placed in a suitable, labeled container for disposal. safecollegessds.com

Disposal: Halogenated organic compounds should be collected in designated waste containers for proper disposal according to local, state, and federal regulations. merckmillipore.com They should not be mixed with non-halogenated waste. merckmillipore.com

Fire and Explosion Hazards: Many organic nitro compounds are thermally unstable and can decompose exothermically, sometimes violently or explosively. acs.org The presence of impurities can lower their decomposition temperature, increasing the risk of a runaway reaction. acs.org Therefore, it is crucial to avoid heating these compounds unless their thermal stability is well-understood and appropriate safety measures are in place.

Interactive Data Table: General Safety and Handling of Halogenated Nitroaromatic Compounds

Safety Aspect Recommended Practice Rationale References
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles/face shield, and protective clothing. Use a respirator if ventilation is poor.To prevent skin and eye contact, and inhalation of toxic vapors or dust. safecollegessds.comcdhfinechemical.com
Engineering Controls Work in a well-ventilated area or fume hood. Store in a cool, dry, well-ventilated place away from ignition sources.To minimize exposure to airborne contaminants and reduce fire/explosion risk. safecollegessds.com
Handling Procedures Wash hands thoroughly after use. Avoid eating, drinking, or smoking in the work area.To prevent accidental ingestion and maintain good laboratory hygiene. chemos.de
Spill and Waste Management Absorb spills with inert material and place in a labeled container. Dispose of as hazardous waste according to regulations.To contain and properly manage hazardous materials, preventing environmental contamination. safecollegessds.commerckmillipore.com
Fire and Explosion Prevention Avoid excessive heating. Be aware of thermal instability and potential for exothermic decomposition.To mitigate the risk of runaway reactions and explosions common to nitro compounds. acs.org

Future Directions and Emerging Research Avenues for 3 Bromo 2 Chloro 6 Nitroquinoline

Development of Novel and Sustainable Synthetic Methodologies, Including Green Chemistry Approaches

While 3-Bromo-2-chloro-6-nitroquinoline is a valuable research chemical, future efforts must focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Traditional multi-step syntheses for complex quinolines can be time-consuming and generate significant waste. google.com Future research should prioritize:

Green Chemistry Principles: Implementing green chemistry approaches by utilizing safer solvents, reducing the use of hazardous reagents like phosphorus oxychloride, and improving the atom economy of the synthesis.

Flow Chemistry: Exploring continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability compared to batch processes.

Catalytic Methods: Developing novel catalytic C-H activation or cross-coupling reactions to introduce the bromo, chloro, and nitro functionalities with higher precision and efficiency, minimizing the need for protecting groups and reducing waste streams.

Advanced Pharmacological Screening and In-depth Mechanism of Action Studies

Quinoline (B57606) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anti-cancer properties. chemimpex.com For this compound, its potential as a precursor for new therapeutic agents is a primary area of interest. chemimpex.com Future research should involve:

Broad-Spectrum Screening: Systematically screening derivatives of this compound against diverse biological targets, such as a wide range of cancer cell lines, pathogenic microbes (including drug-resistant strains), and inflammatory pathway enzymes.

Mechanism of Action (MoA) Elucidation: Moving beyond preliminary activity screening to conduct in-depth MoA studies. For instance, related novel quinoline antitubercular agents have been shown to target the proton pump of bacterial ATP synthase. google.com Similar investigations could reveal whether derivatives of this compound act on similar or entirely new molecular targets.

Target Identification: Employing techniques like chemical proteomics and genetic screening to identify the specific cellular proteins and pathways that derivatives interact with to exert their biological effects.

Integration with Nanotechnology for Targeted Delivery and Enhanced Efficacy

Modern drug development increasingly relies on advanced delivery systems to improve therapeutic outcomes. Integrating derivatives of this compound with nanotechnology could overcome challenges such as poor aqueous solubility and non-specific toxicity. Future avenues include:

Nanocarrier Encapsulation: Developing nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) to encapsulate active quinoline compounds. This can enhance their stability, improve circulation time, and enable controlled release.

Targeted Drug Delivery: Functionalizing these nanocarriers with targeting ligands (e.g., antibodies or peptides) that recognize specific markers on diseased cells, such as cancer cells. This approach would concentrate the therapeutic agent at the site of action, increasing its efficacy while minimizing exposure to healthy tissues.

Theranostic Systems: Creating "theranostic" platforms that combine a therapeutic quinoline derivative with a diagnostic imaging agent within a single nanoparticle, allowing for simultaneous treatment and real-time monitoring of its biodistribution and efficacy.

Development of Structure-Based Drug Design Strategies for Potent and Selective Agents

Structure-based drug design (SBDD) is a rational approach to developing new medicines by using the three-dimensional structure of a biological target to guide the design of small-molecule inhibitors. acs.org This methodology is particularly powerful when combined with combinatorial chemistry techniques. acs.org For this compound, SBDD offers a clear path toward creating highly potent and selective drugs.

Crystallography and NMR: Once a biological target is identified (as in section 8.2), obtaining high-resolution 3D structures of the target protein in complex with a quinoline derivative using X-ray crystallography or NMR spectroscopy. acs.org

Computational Modeling: Using these 3D structures to computationally model the binding interactions between the quinoline inhibitor and the active site of the target protein. cutm.ac.in

Rational Design and Synthesis: Leveraging this structural insight to rationally design new derivatives of this compound with modified functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing can significantly accelerate the discovery of lead compounds. acs.org

Future DirectionKey Approaches and Goals
Novel Synthetic MethodologiesImplement green chemistry, flow chemistry, and novel catalytic methods to improve efficiency and sustainability.
Advanced Pharmacological ScreeningConduct broad-spectrum screening and in-depth mechanism of action studies to identify new therapeutic targets.
Nanotechnology IntegrationUse nanocarriers for targeted delivery, enhanced solubility, and reduced toxicity of active derivatives.
Structure-Based Drug DesignUtilize X-ray crystallography and computational modeling to rationally design potent and selective inhibitors.
Material Science ApplicationsSynthesize and characterize novel polymers and organic materials for applications in electronics and photonics.
Environmental RemediationDevelop and evaluate bioremediation and physicochemical strategies for mitigating nitroquinoline contaminants.

Exploration in Untapped Material Science Applications

Beyond its pharmaceutical potential, this compound is a promising candidate for the development of advanced materials. chemimpex.com Its defined molecular architecture and electronic properties make it suitable for applications in organic electronics. chemimpex.com Future research should explore:

Organic Semiconductors: Using the compound as a building block in cross-coupling reactions to synthesize larger, complex molecular architectures. chemimpex.com These new materials could be investigated for their performance in organic field-effect transistors (OFETs) and sensors.

Light-Emitting Devices: The quinoline core, with its tunable electronic properties, is a candidate for creating novel organic light-emitting diodes (OLEDs). Research could focus on synthesizing derivatives with specific emission wavelengths and high quantum efficiencies.

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with unique optical, electronic, or thermal properties.

Research into Remediation and Environmental Mitigation Strategies for Nitroquinoline Contaminants

The widespread production and use of nitroaromatic compounds can lead to environmental contamination of soil and water, posing health and ecological hazards. nih.govnih.gov Although specific data on this compound is limited, the broader class of nitroaromatic compounds is known to be recalcitrant and potentially hazardous. nih.gov Research into remediation strategies is therefore a crucial area of future investigation.

Biodegradation: Investigating the potential of microorganisms (bacteria and fungi) to degrade nitroquinoline contaminants. nih.gov This involves isolating and characterizing microbes capable of using these compounds as a carbon or nitrogen source.

Physicochemical Remediation: Exploring methods such as adsorption onto activated carbon, which effectively removes contaminants from water through surface binding. clu-in.org The synergy between adsorption and subsequent degradation can be a promising approach. clu-in.org

Advanced Oxidation Processes (AOPs): Studying the effectiveness of AOPs, such as ozonation or Fenton reactions, to chemically break down the stable quinoline ring structure into less harmful substances.

In Situ Chemical Reduction (ISCR): Evaluating the use of reagents like zero-valent iron to facilitate the reductive dechlorination and denitrification of these contaminants in groundwater. augustmack.com

Q & A

Advanced Research Question

Protecting Groups : Temporarily mask nitro or halogen groups to prevent undesired substitutions (e.g., using Boc for amines) .

Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency; bulky ligands (e.g., SPhos) improve selectivity .

Kinetic Control : Optimize temperature and reaction time to favor desired pathways (e.g., lower temps reduce nitro-group reduction).

Example : In phosphonylation reactions, triethyl phosphite selectively targets bromine over chlorine in bromo-chloro quinolines .

How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

Advanced Research Question

Baseline Correction : Ensure solvent background subtraction (e.g., DMSO absorbs strongly below 300 nm).

Concentration Effects : Dilute samples to avoid aggregation-induced shifts.

TD-DFT Validation : Compare experimental λmax with time-dependent DFT calculations, adjusting for solvent polarity .

Note : For this compound, nitro groups redshift absorption bands; deviations >20 nm suggest structural anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-6-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.